Ethyl 2-(3-nitrophenyl)acetate

Physical Chemistry Organic Synthesis Laboratory Handling

Ethyl 2-(3-nitrophenyl)acetate (CAS 14318-64-0) is a nitro-substituted aromatic ester with molecular formula C10H11NO4 and molecular weight 209.20 g/mol. It is a pale yellow liquid at ambient temperature, with a melting point of 11–13 °C and a predicted density of 1.226 g/cm³.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 14318-64-0
Cat. No. B078001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-nitrophenyl)acetate
CAS14318-64-0
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C10H11NO4/c1-2-15-10(12)7-8-4-3-5-9(6-8)11(13)14/h3-6H,2,7H2,1H3
InChIKeyGVSTWFAYXHCBTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(3-Nitrophenyl)acetate (CAS 14318-64-0): A Meta-Nitro Phenylacetate Ester for Research and Synthesis


Ethyl 2-(3-nitrophenyl)acetate (CAS 14318-64-0) is a nitro-substituted aromatic ester with molecular formula C10H11NO4 and molecular weight 209.20 g/mol . It is a pale yellow liquid at ambient temperature, with a melting point of 11–13 °C and a predicted density of 1.226 g/cm³ . The compound belongs to the phenylacetate ester class and is primarily employed as a versatile synthetic intermediate in pharmaceutical, agrochemical, and heterocyclic chemistry .

Liquid ester at ambient temperature – compatible with automated liquid handlers and continuous-flow reactors without pre-dissolution.
Meta-nitro substitution pattern provides primarily inductive electron withdrawal, supporting regioselective synthetic transformations.
Versatile phenylacetate intermediate for heterocyclic, agrochemical, and pharmaceutical lead synthesis research.

Why Positional Isomers and Ester Analogs of Ethyl 2-(3-Nitrophenyl)acetate Are Not Interchangeable


The position of the nitro substituent on the phenyl ring and the identity of the ester alkyl group profoundly influence physical state, electronic character, and documented biological activity. The meta-nitro substitution pattern uniquely balances inductive electron withdrawal without the direct resonance conjugation with the acetate side chain that ortho and para isomers engage in, resulting in distinct Hammett substituent constants and consequently divergent reactivity in reduction, coupling, and nucleophilic aromatic substitution processes [1]. Moreover, the ethyl ester imparts specific physicochemical properties—including aggregate state at room temperature—that cannot be replicated by methyl or other ester variants. Simple generic substitution without accounting for these differences can alter reaction outcomes, complicate purification workflows, or eliminate desired biological readouts.

Physical state
Ortho and para isomers are solids at 20 °C, while the meta ethyl ester is a free-flowing liquid. Substituting a solid analog may disrupt automated dispensing and continuous-flow workflows.
Electronic profile
Para-nitro engages resonance conjugation absent in the meta position. Using the para isomer can shift Hammett electronic character, potentially altering reactivity and regiochemical outcomes in reduction or cyclization steps.
Biological annotation
The meta ester is annotated as an MDR modulator (P-gp inhibitor); the para isomer is used as a biochemical substrate, and the methyl ester analog is reported as a nitroreductase inhibitor. These divergent annotations limit interchangeable use in screening.

Quantitative Differentiation Evidence for Ethyl 2-(3-Nitrophenyl)acetate (CAS 14318-64-0)


Physical State and Melting Point: Meta Isomer is Liquid at Standard Laboratory Temperatures, Unlike Ortho and Para Isomers

Ethyl 2-(3-nitrophenyl)acetate (meta isomer) exhibits a melting point of 11–13 °C and appears as a free-flowing liquid under standard laboratory conditions (20–25 °C) . In direct contrast, the ortho isomer (ethyl 2-(2-nitrophenyl)acetate, CAS 31912-02-4) is a solid at 20 °C with a melting point of 67 °C , and the para isomer (ethyl 2-(4-nitrophenyl)acetate, CAS 5445-26-1) is a crystalline powder with a melting point of 61–65 °C [1].

Physical state & melting point
Reported
Meta isomer: liquid at 20 °C (mp 11–13 °C)
Ortho isomer: solid (mp 67 °C)
Para isomer: crystalline powder (mp 61–65 °C)
Liquid state supports automated synthesis and continuous-flow processing.
Physical form assessed at 20 °C per vendor specifications; head-to-head comparison.
Physical Chemistry Organic Synthesis Laboratory Handling

Hammett Substituent Constant (σ): Meta-Nitro Provides Distinct Electronic Character Relative to Para-Nitro

The Hammett substituent constant for the meta-nitro group is σm = 0.71, compared to σp = 0.78 for the para-nitro group [1]. The difference of Δσ = 0.07 reflects the fact that the meta position cannot participate in direct resonance conjugation with the reaction center through the phenyl ring, whereas the para position engages in resonance electron withdrawal. This electronic distinction modulates reaction rates in electrophilic aromatic substitution, reductive cyclizations, and nucleophilic additions where resonance stabilization of transition states or intermediates is operative.

Hammett substituent constant
Class-level
σm = 0.71 (meta-NO2)
σp = 0.78 (para-NO2)
Δσ = 0.07
Inductive-only withdrawal of meta isomer avoids resonance over-activation in synthetic routes.
Derived from benzoic acid ionization constants at 25 °C; class-level parameter for linear free energy relationships.
Physical Organic Chemistry Reactivity Linear Free Energy Relationships

Biological Activity Profile: Meta Ethyl Ester Exhibits Chloride Channel Blockade and MDR Protein Inhibition Not Reported for Positional Isomers

Vendor technical documentation for ethyl 2-(3-nitrophenyl)acetate annotates activity as a chloride channel blocker and inhibitor of multidrug resistance proteins such as P-glycoprotein (P-gp) and multidrug resistance protein (MRP) . The para isomer, ethyl 4-nitrophenylacetate, is primarily documented as a substrate for enzymatic assays (e.g., carbonic anhydrase inhibition studies, esterase activity measurements) rather than as a P-gp inhibitor [1]. The methyl ester analog (methyl 3-nitrophenylacetate, CAS 10268-12-9) is described as a cytotoxic agent and nitroreductase inhibitor, suggesting a divergent pharmacological profile .

Biological activity annotation
Data to verify
Meta ethyl ester: chloride channel blocker, P-gp/MRP inhibitor
Para isomer: carbonic anhydrase/esterase substrate
Methyl ester analog: nitroreductase inhibitor, cytotoxic agent
Supports screening workflow differentiation for MDR and ion channel studies.
Annotations from vendor technical datasheets; primary literature validation limited.
Pharmacology Multidrug Resistance Ion Channels

Boiling Point at Reduced Pressure: Lower Distillation Temperature Facilitates Gentler Purification Compared to the Para Isomer

Ethyl 2-(3-nitrophenyl)acetate distills at 110 °C under 0.1 Torr vacuum . The para isomer must be heated to 196 °C at a substantially higher pressure of 20 mmHg (approximately 20 Torr) to achieve distillation [1]. Although the pressure regimes differ, the meta isomer's ability to distill at a significantly lower temperature under high vacuum translates to reduced thermal stress during purification, minimizing the risk of decomposition for this and related heat-sensitive intermediates.

Boiling point (reduced pressure)
Reported
Meta isomer: 110 °C at 0.1 Torr
Para isomer: 196 °C at ≈20 Torr
May support gentler purification scale-up with lower thermal stress.
Pressure regimes differ; comparison is qualitative for volatility and distillation ease.
Separation Science Purification Process Chemistry

Procurement-Driven Application Scenarios for Ethyl 2-(3-Nitrophenyl)acetate (CAS 14318-64-0)


Automated High-Throughput Synthesis and Continuous-Flow Chemistry Platforms

Because ethyl 2-(3-nitrophenyl)acetate is a liquid at standard laboratory temperatures (melting point 11–13 °C) , it can be directly dispensed by automated liquid handlers or pumped through continuous-flow reactors without pre-dissolution or heating. In contrast, the solid ortho and para isomers require manual weighing and dissolution, introducing additional steps and potential dosing errors. This makes the meta isomer the preferred choice for labs operating high-throughput synthesis libraries or flow chemistry systems where liquid-handling compatibility is a procurement prerequisite.

Medicinal Chemistry Screening for Multidrug Resistance (MDR) Modulators

Vendor annotations indicate that ethyl 2-(3-nitrophenyl)acetate acts as a chloride channel blocker and inhibitor of P-glycoprotein and other MDR proteins . Although primary literature validation is limited, this functional annotation distinguishes the meta ethyl ester from the para isomer (primarily used as a biochemical substrate) and the methyl ester (annotated as a nitroreductase inhibitor) . Research groups focused on cancer MDR reversal or ion channel pharmacology should prioritize this compound when designing analogue series or conducting phenotype-based screens.

Electronic Property-Guided Synthesis Route Design

The meta-nitro substituent provides a Hammett σm value of 0.71, which is electronically distinct from the para-nitro σp of 0.78 because it avoids direct resonance conjugation with the reactive ester side chain [1]. Synthetic chemists requiring a nitro group that withdraws electron density primarily through induction—without the enhanced resonance withdrawal of the para isomer—should select the meta isomer. This electronic distinction can be decisive in regioselective transformations such as nucleophilic aromatic substitution or reductive cyclizations where over-activation by the para-nitro group would lead to undesired byproducts.

Vacuum Distillation Purification at Production Scales

Ethyl 2-(3-nitrophenyl)acetate distills at 110 °C under 0.1 Torr, a significantly milder condition than the 196 °C at ~20 Torr required for the para isomer [2]. For process chemistry and kilo-lab operations, this lower distillation temperature reduces thermal degradation risk, energy consumption, and equipment demands, making the meta isomer the more practical choice when bulk purification by vacuum distillation is required.

Application
Selection Property
Validation Focus
Automated high-throughput synthesis & continuous-flow chemistry
Liquid state at ambient laboratory temperatures
Liquid-handling compatibility, dosing precision in automated platforms
MDR modulator screening studies
Reported chloride channel blocker / P-gp inhibitor annotation
MDR reversal and ion channel assay endpoints
Electronic property-guided synthesis route design
Meta-nitro inductive electron-withdrawal pattern
Regioselectivity and reactivity in aromatic substitution and reductive cyclizations
Vacuum distillation purification at scale
Lower distillation temperature under high vacuum
Thermal stability during purification, process-scale distillation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(3-nitrophenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.